molecular formula C14H21N3O B11797971 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11797971
M. Wt: 247.34 g/mol
InChI Key: XDEJSNXRFFOUDJ-UHFFFAOYSA-N
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Description

1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a pyridine-pyrrolidine hybrid compound featuring a dimethylamino group at the 6-position and a methyl group at the 5-position of the pyridine ring. The pyrrolidine moiety is substituted at the 2-position of the pyridine, with an ethanone group attached to the pyrrolidine nitrogen. This structural complexity confers unique physicochemical properties, including increased solubility in polar solvents due to the electron-donating dimethylamino group and conformational flexibility from the pyrrolidine ring.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-[6-(dimethylamino)-5-methylpyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C14H21N3O/c1-10-8-12(9-15-14(10)16(3)4)13-6-5-7-17(13)11(2)18/h8-9,13H,5-7H2,1-4H3

InChI Key

XDEJSNXRFFOUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C2CCCN2C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s key structural differentiators are the 6-dimethylamino-5-methylpyridine core and pyrrolidine-ethanone linkage. Below is a comparative analysis with structurally related pyridine derivatives:

Compound Name Pyridine Substituents Pyrrolidine/Ethanone Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone 6-(dimethylamino), 5-methyl, 2-pyrrolidinyl Ethanone at pyrrolidine N ~251* High polarity, potential kinase inhibitor scaffold
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 2-methoxy, 6-pyrrolidinyl Ethanone at pyridine 3-position ~262 Moderate solubility; used in heterocyclic synthesis
1-(5-Methoxypyridin-3-yl)ethanone 5-methoxy None 151.16 Intermediate in drug synthesis (e.g., antihypertensives)
1-(6-Methylpyridin-3-yl)ethanone 6-methyl None 135.17 Flavoring agent; precursor in nicotine analogs

*Calculated based on molecular formula C₁₄H₂₅N₃O .

Functional Group Impact on Properties

  • Dimethylamino vs. Methoxy/Methyl Groups: The dimethylamino group enhances solubility in polar solvents (e.g., water, ethanol) compared to methoxy or methyl groups due to its stronger electron-donating capacity and basicity. This property is critical for bioavailability in drug candidates .

Biological Activity

1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a dimethylamino-substituted pyridine moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula for 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is C15H22N2O, with a molecular weight of 246.35 g/mol. The compound's structure facilitates interactions with biological targets, influencing its pharmacological profile.

Biological Activity Overview

Research indicates that 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone exhibits:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which may play a role in various metabolic pathways.
  • Receptor Modulation : It interacts with certain receptors, potentially modulating their activity and influencing physiological responses.

Enzyme Interaction Studies

A study focusing on enzyme inhibition revealed that 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone effectively inhibited several key enzymes involved in metabolic processes. For instance, it demonstrated significant inhibitory effects on protein kinases and lipid kinases, with specific binding affinities measured in nanomolar ranges.

Target EnzymeInhibition (%) at 10 μMBinding Affinity (K_D)
PI5P4Kγ59%7.1 nM
PIP5K1C>50%230 nM

Antimicrobial Activity

In vitro tests have shown that derivatives of this compound exhibit notable antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values against various bacterial strains were determined, indicating its potential as an antimicrobial agent.

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.039

These results suggest that the compound could be further explored for its potential use in treating infections caused by resistant bacteria and fungi.

The biological activity of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound's structure allows it to fit into the active sites of enzymes, inhibiting their function.
  • Receptor Interaction : By binding to receptors, it can modulate signaling pathways that are crucial for various cellular functions.

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